molecular formula C6H11B B1657915 4-Bromo-2,3-dimethylbut-1-ene CAS No. 58654-04-9

4-Bromo-2,3-dimethylbut-1-ene

Cat. No.: B1657915
CAS No.: 58654-04-9
M. Wt: 163.06 g/mol
InChI Key: KHEGBTSWRVDATP-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylbut-1-ene: is an organic compound with the molecular formula C6H11Br It is a brominated alkene, characterized by a bromine atom attached to the fourth carbon of a butene chain, which also has two methyl groups attached to the second and third carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-dimethylbut-1-ene can be synthesized through various methods. One common approach involves the bromination of 2,3-dimethylbut-1-ene. This reaction typically uses bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that add to the double bond of 2,3-dimethylbut-1-ene, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of bromine in a controlled environment, along with appropriate catalysts and reaction conditions, can optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dimethylbut-1-ene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Bromine (Br2): Used for bromination reactions.

    Potassium tert-butoxide (KOtBu): Used for elimination reactions.

    Hydrogen halides (HX): Used for addition reactions.

Major Products:

    Alcohols and Ethers: Formed through substitution reactions.

    Alkenes: Formed through elimination reactions.

    Dihalides and Haloalkanes: Formed through addition reactions.

Scientific Research Applications

4-Bromo-2,3-dimethylbut-1-ene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

    Pharmaceutical Research: It may be used in the synthesis of pharmaceutical compounds, particularly those that require a brominated intermediate.

    Catalysis: The compound can be employed in catalytic reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 4-bromo-2,3-dimethylbut-1-ene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or free radicals. For example, in bromination reactions, the compound forms a bromonium ion intermediate, which then undergoes nucleophilic attack to yield the final product . The specific molecular targets and pathways depend on the type of reaction and the reagents involved.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,3-dimethylbut-1-ene is unique due to the presence of both bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. The specific positioning of these groups allows for selective reactions and the formation of distinct products compared to other similar compounds.

Properties

IUPAC Name

4-bromo-2,3-dimethylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5(2)6(3)4-7/h6H,1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEGBTSWRVDATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570423
Record name 4-Bromo-2,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58654-04-9
Record name 4-Bromo-2,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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